Ethyl 3-hydroxy-4-methoxybutanoate
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Overview
Description
Ethyl 3-hydroxy-4-methoxybutanoate is an organic compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . This compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methoxy group attached to a butanoate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-4-methoxybutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 3-hydroxy-4-methoxybutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-4-methoxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxo-4-methoxybutanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-4-methoxybutanol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Ethyl 3-oxo-4-methoxybutanoate
Reduction: Ethyl 3-hydroxy-4-methoxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-4-methoxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-4-methoxybutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active 3-hydroxy-4-methoxybutanoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methyl 3-hydroxy-4-methoxybutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxybutanoate: Lacks the hydroxyl group, affecting its chemical behavior.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C7H14O4 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-methoxybutanoate |
InChI |
InChI=1S/C7H14O4/c1-3-11-7(9)4-6(8)5-10-2/h6,8H,3-5H2,1-2H3 |
InChI Key |
CZLSQAQSSBJZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(COC)O |
Origin of Product |
United States |
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